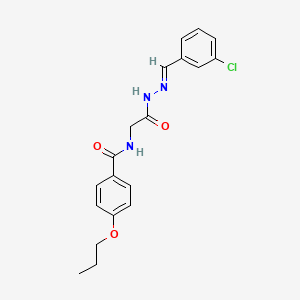
Indole-3-glyoxylamide, 1-ethyl-N,N,2-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole-3-glyoxylamide, 1-ethyl-N,N,2-trimethyl- is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C15H18N2O2 and a molecular weight of 258.35 . It is characterized by the presence of an indole ring, which is a common structural motif in many natural and synthetic compounds.
Preparation Methods
The synthesis of Indole-3-glyoxylamide, 1-ethyl-N,N,2-trimethyl- can be achieved through various methods. One common approach is the Fischer indolisation–N-alkylation sequence. This one-pot, three-component protocol involves the reaction of aryl hydrazines, ketones, and alkyl halides to produce 1,2,3-trisubstituted indoles . This method is rapid, operationally straightforward, and generally high yielding. The reaction conditions typically involve the use of microwave irradiation to achieve short reaction times.
Chemical Reactions Analysis
Indole-3-glyoxylamide, 1-ethyl-N,N,2-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-glyoxylic acid derivatives, while reduction can produce indole-3-glyoxylamine derivatives .
Scientific Research Applications
Indole-3-glyoxylamide, 1-ethyl-N,N,2-trimethyl- has several scientific research applications. It has been studied for its potential anticancer activity, particularly in inhibiting tubulin polymerization and arresting tumor cell growth at the G2/M phase . This compound has also shown promise in antiviral, anti-inflammatory, and antimicrobial research . Additionally, it is used as a scaffold for developing new therapeutic agents in medicinal chemistry.
Mechanism of Action
The mechanism of action of Indole-3-glyoxylamide, 1-ethyl-N,N,2-trimethyl- involves its interaction with molecular targets such as tubulin. By binding to tubulin, it inhibits its polymerization, leading to cell cycle arrest at the G2/M phase . This mechanism is distinct from other microtubule inhibitors like taxanes and vinca alkaloids, making it a unique compound in its class.
Comparison with Similar Compounds
Indole-3-glyoxylamide, 1-ethyl-N,N,2-trimethyl- can be compared with other indole derivatives that have similar biological activities. Some of these compounds include:
- Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth .
- Indibulin (D-24851): An indole derivative with anticancer activity, particularly in inhibiting tubulin polymerization .
- N-(pyridine-4-yl)-[1-(4-chlorobenzyl)indol-3-yl]glyoxylamide: A compound with promising in vitro activity against various cancer cell lines .
These compounds share the indole scaffold but differ in their specific substituents and biological activities, highlighting the versatility and uniqueness of Indole-3-glyoxylamide, 1-ethyl-N,N,2-trimethyl-.
Properties
CAS No. |
100957-73-1 |
|---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-(1-ethyl-2-methylindol-3-yl)-N,N-dimethyl-2-oxoacetamide |
InChI |
InChI=1S/C15H18N2O2/c1-5-17-10(2)13(14(18)15(19)16(3)4)11-8-6-7-9-12(11)17/h6-9H,5H2,1-4H3 |
InChI Key |
TVSRTTREFXYILJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=CC=CC=C21)C(=O)C(=O)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-{(E)-[({4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B12008988.png)
![ethyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12008990.png)

![2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B12009001.png)


![N-methyl-2-[methyl(phenyl)sulfamoyl]-N-phenylacetamide](/img/structure/B12009031.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12009057.png)
![Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]-](/img/structure/B12009059.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B12009061.png)
![7,9-Dibromo-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B12009069.png)

![(5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009083.png)
